molecular formula C24H20FNO5 B8097127 N-Fmoc-3-fluoro-D-tyrosine

N-Fmoc-3-fluoro-D-tyrosine

Cat. No.: B8097127
M. Wt: 421.4 g/mol
InChI Key: VNQUEERXNCSBHF-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-fluoro-D-tyrosine is a useful research compound. Its molecular formula is C24H20FNO5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Probing Presynaptic Dopaminergic Function : The compound 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT), a derivative of tyrosine, has been used for probing striatal dopaminergic function. It is synthesized as an analog for positron emission tomography and is specifically decarboxylated in the brain, particularly in the striatum. This compound is helpful for noninvasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).

  • Peptide Synthesis with Sulfotyrosine : Research has shown that Fmoc-fluorosulfated tyrosine can be synthesized in one step and efficiently incorporated into peptides. This method is significant for producing peptides containing sulfotyrosine, a modification that influences many biological processes (Chen et al., 2016).

  • Structural and Supramolecular Studies : A study focused on the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine. This research provides insights into the structural and supramolecular features of Fmoc-amino acids, which are important in the design of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

  • Enzymatic Dephosphorylation and Hydrogel Control : Fmoc-tyrosine hydrogels have been synthesized via enzymatic dephosphorylation. This process allows for control over the mechanical properties of the hydrogels, which could have applications in cell culture (Thornton et al., 2009).

  • NMR Spectroscopy Applications : Fmoc-perfluoro-tert-butyl tyrosine has been synthesized for use in NMR spectroscopy. This highly fluorinated amino acid enhances detection sensitivity in peptides due to its fluorine atoms (Tressler & Zondlo, 2016).

  • Dopaminergic Probes in Neuroscience : Radiofluorinated L-m-tyrosines, which include derivatives of tyrosine, have been used as probes for central dopaminergic mechanisms. Their accumulation in certain brain structures aids in the study of dopaminergic neurons (Barrio et al., 1996).

  • Incorporation in Peptides for Enzymatic Studies : Efforts have been made to develop methods for incorporating fluorotyrosines in peptides, aiming to study enzyme structures and functions. This is significant in understanding enzymatic mechanisms (Chau et al., 2018).

  • Two-Component Hydrogels : Fmoc-Tyr and Fmoc-3,4-dihydroxyphenylalanine have been combined to form two-component hydrogels. These hydrogels exhibit synergetic properties, combining rigidity and functionality, and are significant for technological applications (Fichman et al., 2015).

  • Amino Acid Analysis in Chromatography : The use of 9-fluorenylmethyloxycarbonyl (FMOC) derivatives, including FMOC-tyrosine, has been explored for amino acid analysis in high-performance liquid chromatography. This method is important for the quantitation and characterization of various amino acids (Jámbor & Molnár-Perl, 2009).

  • Study of Dopamine Release and Metabolism : Research using 6-[(18)F]Fluoro-m-tyrosine (FMT) investigated its role in dopamine release and metabolism in the rat striatum, providing insights into its pharmacologic effects (Stein & DeJesus, 2000).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQUEERXNCSBHF-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.